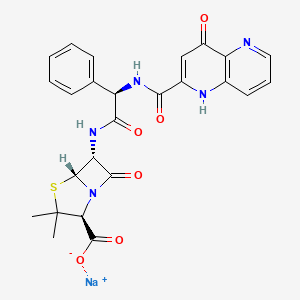

Apalcillin (sodium)

Description

Historical Context of Apalcillin (B1665124) (Sodium) Discovery and Development

The emergence of apalcillin is a direct result of decades of research aimed at overcoming the limitations of natural penicillins. Its history is embedded within the broader narrative of antibiotic discovery and the scientific race against evolving bacterial resistance.

The journey of β-lactam antibiotics began with Alexander Fleming's discovery of penicillin in 1928 from the mold Penicillium notatum. nih.govacs.org The introduction of purified penicillin G in the 1940s revolutionized medicine but was soon met with challenges, including a limited spectrum of activity and the emergence of penicillin-resistant bacteria, primarily through the production of β-lactamase enzymes. reactgroup.orgwikipedia.org

This spurred the era of semisynthetic penicillins, made possible by the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA). karger.comnews-medical.net This crucial development allowed chemists to modify the side chains of the penicillin structure, leading to new generations of antibiotics with tailored properties. news-medical.net

First-Generation (Penicillinase-Resistant): The 1960s saw the introduction of penicillins like methicillin (B1676495) and oxacillin, designed specifically to resist the β-lactamase enzymes produced by staphylococci. nih.govkarger.com

Second-Generation (Aminopenicillins): Later in the 1960s, aminopenicillins such as ampicillin (B1664943) and amoxicillin (B794) were developed. nih.gov These possessed a broader spectrum of activity, extending to various Gram-negative bacteria like Escherichia coli and Haemophilus influenzae. patsnap.comnih.gov

Third-Generation (Extended-Spectrum Penicillins): The quest for reliable activity against more resistant Gram-negative bacteria, especially Pseudomonas aeruginosa, led to the development of carboxypenicillins (e.g., carbenicillin (B1668345), ticarcillin) and, subsequently, the more potent ureidopenicillins (e.g., mezlocillin (B1676548), azlocillin (B1666447), piperacillin (B28561), and apalcillin). patsnap.com Apalcillin belongs to this latter group, which offered a significant advancement in treating infections caused by Pseudomonas and other challenging Gram-negative bacilli. patsnap.comnih.gov

This evolutionary path highlights a continuous scientific effort to modify the β-lactam structure in response to emerging clinical needs and bacterial resistance mechanisms. nih.govnih.gov

Apalcillin (also known as PC-904) was first reported in 1975 by researchers at Sumitomo Chemical in Japan. patsnap.comantibioticdb.com Initial studies focused on defining its antibacterial spectrum and potency, particularly in comparison to existing penicillins.

A key focus of pioneering research was apalcillin's efficacy against bacteria that had developed resistance to earlier antibiotics. One study highlighted its activity against carbenicillin- and ampicillin-resistant strains of Gram-negative bacilli. asm.org For instance, among P. aeruginosa strains highly resistant to carbenicillin, a significant portion remained susceptible to apalcillin. asm.org However, these early studies also noted that resistance to apalcillin was already present in some clinical isolates in Japan. asm.org

Further investigations explored its stability against various β-lactamase enzymes. Compared to benzylpenicillin, apalcillin was found to be poorly hydrolyzed by certain β-lactamases. asm.org Specifically, it was more resistant to hydrolysis by the PSE-2 enzyme from P. aeruginosa than piperacillin and azlocillin. nih.gov

The table below summarizes the minimum inhibitory concentration (MIC) values from a comparative study, illustrating the focus of early research on quantifying apalcillin's potency against key pathogens.

| Bacterial Species | Apalcillin MIC50 (µg/ml) | Piperacillin MIC50 (µg/ml) | Azlocillin MIC50 (µg/ml) | Mezlocillin MIC50 (µg/ml) |

| Pseudomonas aeruginosa | 2.0 | 4.0 | 4.0 | 16.0 |

| Acinetobacter spp. | <2.0 | 8.0 | 16.0 | 8.0 |

| Escherichia coli | 4.0 | 4.0 | 16.0 | 4.0 |

| Klebsiella pneumoniae | 8.0 | 8.0 | 32.0 | 8.0 |

| Enterobacter cloacae | 8.0 | 8.0 | 32.0 | 8.0 |

| Data sourced from a 1982 comparative study. nih.gov MIC50 is the minimum concentration required to inhibit the growth of 50% of isolates. |

Role of Semisynthetic Penicillins in Antimicrobial Science

The development of semisynthetic penicillins marked a pivotal turning point in medicine, transforming penicillin from a single, naturally derived compound into a vast and versatile class of antibiotics. karger.comwikipedia.org The ability to chemically modify the side chain of the 6-aminopenicillanic acid (6-APA) nucleus allowed scientists to overcome the primary deficiencies of natural penicillin G. karger.comnews-medical.net

The significance of this scientific advancement is multifaceted:

Expansion of the Antibacterial Spectrum: The most impactful role of semisynthetic penicillins was the expansion of their spectrum of activity. While penicillin G was effective primarily against Gram-positive bacteria, compounds like ampicillin brought many Gram-negative bacteria, such as E. coli, within therapeutic reach for the first time by a penicillin. patsnap.comnih.gov Later, extended-spectrum penicillins, including apalcillin, provided crucial activity against formidable pathogens like Pseudomonas aeruginosa. patsnap.com

Overcoming Antibiotic Resistance: The rise of penicillinase-producing Staphylococcus aureus threatened to render penicillin obsolete. The creation of penicillinase-resistant semisynthetic penicillins, such as methicillin and oxacillin, was a direct and successful response to this resistance mechanism, demonstrating that the penicillin core could be chemically shielded from enzymatic degradation. nih.govkarger.com

Improved Pharmacological Properties: Modification of the penicillin structure also allowed for the enhancement of its physicochemical properties. For example, some semisynthetic penicillins were designed for better oral absorption compared to the acid-labile penicillin G. karger.com

In essence, the advent of semisynthetic penicillins established a paradigm of rational drug design in antibiotic development. karger.com It proved that a natural product's core structure could be systematically altered to create a portfolio of drugs with specific, desirable attributes, thereby maintaining the clinical utility of the β-lactam class in the face of an ever-evolving microbial landscape. nih.govkarger.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H22N5NaO6S |

|---|---|

Molecular Weight |

543.5 g/mol |

IUPAC Name |

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-2-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C25H23N5O6S.Na/c1-25(2)19(24(35)36)30-22(34)18(23(30)37-25)29-21(33)16(12-7-4-3-5-8-12)28-20(32)14-11-15(31)17-13(27-14)9-6-10-26-17;/h3-11,16,18-19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36);/q;+1/p-1/t16-,18-,19+,23-;/m1./s1 |

InChI Key |

XZXOXPLCIYLUCW-IVIVEXLBSA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CC(=O)C5=C(N4)C=CC=N5)C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CC(=O)C5=C(N4)C=CC=N5)C(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Synthetic Chemistry and Biosynthetic Precursors of Apalcillin Sodium

Overview of Synthetic Pathways

The industrial production of Apalcillin (B1665124), like other semisynthetic penicillins, relies on a combination of fermentation and chemical synthesis. The core structure is produced biologically, which is then chemically modified to yield the final active pharmaceutical ingredient.

Key Precursors: 6-Aminopenicillanic Acid (6-APA) Fermentation

The foundational precursor for Apalcillin is 6-aminopenicillanic acid (6-APA). taylorandfrancis.comwikipedia.org 6-APA is the core nucleus of all penicillins and is produced on a large scale through the fermentation of Penicillium chrysogenum. taylorandfrancis.comslideshare.net Initially, penicillin G or penicillin V is produced by the fungus. taylorandfrancis.com In a subsequent step, the acyl group from penicillin G or V is cleaved, either chemically or, more commonly, enzymatically using penicillin acylase, to yield 6-APA. taylorandfrancis.comscialert.netbrieflands.com

The production of 6-APA is a critical and multi-step process that includes:

Fermentation: Cultivation of P. chrysogenum under controlled conditions to produce penicillin G or V. slideshare.net

Extraction and Purification: Isolation of the penicillin from the fermentation broth.

Enzymatic Deacylation: The use of immobilized penicillin G acylase (PGA) to hydrolyze penicillin G to 6-APA and phenylacetic acid. scialert.netcore.ac.uk This enzymatic approach is favored over chemical methods as it is more environmentally friendly and operates under milder conditions. brieflands.com

Crystallization: Isolation of 6-APA as a crystalline solid. scialert.net

Chemical Modification Stages in Industrial Synthesis

Once 6-APA is obtained, it undergoes a series of chemical modifications to build the final Apalcillin molecule. A key step involves the acylation of the 6-amino group of 6-APA. nih.gov

The synthesis of Apalcillin specifically involves the following key chemical steps:

Preparation of an intermediate: D-phenylglycyl chloride hydrochloride is reacted with phenacyl 6-aminopenicillanate hydrochloride in the presence of sodium bicarbonate to form 6-D-α-aminobenzylpenicillin phenacyl ester. chemicalbook.com

Acylation: The resulting ester is then reacted with 4-hydroxy-1,5-naphthyridine-3-carboxylic acid N-succinimide ester in the presence of triethylamine. This step attaches the characteristic side chain to the penicillin nucleus. chemicalbook.com

Deprotection: The phenacyl protecting group is subsequently removed using sodium thiophenoxide to yield the Apalcillin free acid. chemicalbook.com

This multi-step chemical transformation highlights the complexity involved in creating the final, intricate structure of Apalcillin. consensus.app

Sodium Salt Formation Processes

To enhance its water solubility for parenteral administration, Apalcillin is converted to its sodium salt. ontosight.ai This is typically achieved through a neutralization reaction. The Apalcillin free acid is reacted with a sodium-containing base, such as sodium bicarbonate or sodium hydroxide (B78521), under an inert atmosphere like nitrogen. vulcanchem.comresearchgate.net Another method involves the use of sodium methoxide (B1231860) in a suitable solvent system, which leads to the crystallization of the sodium salt. google.com The resulting Apalcillin sodium is then isolated, dried, and prepared for pharmaceutical use. dsir.gov.in

Stereochemical Considerations in Apalcillin (Sodium) Synthesis

The biological activity of Apalcillin is highly dependent on its specific stereochemistry. The core penam (B1241934) nucleus has three chiral centers at positions 2, 5, and 6. wikipedia.org The stereochemistry at the 6-position is crucial and is derived from the naturally produced 6-APA, which has a (2S, 5R, 6R) configuration. wikipedia.orggoogle.com

Furthermore, the side chain of Apalcillin also contains a chiral center. The synthesis starts with the D-(-)-epimer of α-aminobenzylpenicillin, ensuring the correct stereochemistry in the final product. chemicalbook.comgoogle.com Maintaining the integrity of these stereocenters throughout the synthetic process is critical to ensure the efficacy of the final drug.

Advances in Synthesis Methodologies for Apalcillin (Sodium) and Analogues

The field of synthetic chemistry is continuously evolving, with ongoing research focused on developing more efficient, cost-effective, and environmentally friendly methods for producing existing drugs and novel analogues.

Development of Novel Synthetic Routes

Recent advancements in synthetic methodology, such as organocascade catalysis and the use of computational tools, are paving the way for the creation of complex molecules with greater efficiency. consensus.apprsc.org While specific novel routes for Apalcillin are not extensively detailed in recent literature, the general trends in β-lactam synthesis are applicable. These include the development of new catalytic systems, such as those based on palladium, and the use of chemoenzymatic approaches that combine the selectivity of enzymes with the versatility of chemical reactions. brieflands.commdpi.com

The synthesis of novel penicillin analogues often involves modifying the side chain attached to the 6-APA nucleus. mdpi.comnih.gov For instance, researchers have synthesized new penicillin derivatives by condensing 6-APA with various non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These efforts aim to create compounds with improved properties. The development of robust and versatile synthetic methods is crucial for exploring the structure-activity relationships of new analogues and for the efficient production of these novel compounds. cetya-therapeutics.comuochb.cz

Optimization of Reaction Conditions and Yields

The industrial synthesis of semi-synthetic penicillins like Apalcillin is a complex process where the optimization of reaction conditions is paramount to ensure high yields, purity, and cost-effectiveness. numberanalytics.comexactmer.com Research and process development efforts are continuously focused on fine-tuning various parameters that influence the outcome of the chemical reactions involved. numberanalytics.com While specific proprietary data on the optimization of Apalcillin synthesis is not extensively published, the principles can be understood by examining the optimization of closely related β-lactam antibiotics, such as ampicillin (B1664943) and amoxicillin (B794). The core of the synthesis involves the acylation of 6-aminopenicillanic acid (6-APA), and the strategies to enhance the efficiency of this reaction are broadly applicable.

Key parameters that are manipulated to optimize the synthesis include the type and amount of catalyst, the solvent system, temperature, pH, and the ratio of reactants. nih.govnumberanalytics.com The goal is to maximize the formation of the desired product while minimizing side reactions and the formation of impurities. mdpi.com

Influence of Catalysts

Catalysts are crucial in chemical synthesis for accelerating reaction rates and improving selectivity without being consumed in the reaction. energy.gov In the synthesis of penicillins, both chemical and enzymatic catalysts are employed. The choice of catalyst can significantly impact the reaction's efficiency and the final yield. mdpi.comfrontiersin.org For instance, in related enzymatic syntheses, immobilized penicillin G acylase is a common choice. scielo.brnih.govucsc.cl Optimization studies on ampicillin synthesis have shown that the type and concentration of the catalyst are critical variables. researchgate.net Adjusting the catalyst can lead to higher reaction rates and better control over the reaction pathway, thus increasing the yield of the desired antibiotic. mdpi.com

Effect of Solvents

The solvent plays a multifaceted role in a chemical reaction; it dissolves reactants, influences reaction rates, and can even affect the reaction mechanism and equilibrium. numberanalytics.comnumberanalytics.com The polarity, acidity, and basicity of the solvent are key properties that are considered during optimization. numberanalytics.com In the synthesis of β-lactam antibiotics, which often involves both polar and non-polar reagents, the choice of solvent or a mixture of solvents is critical. nih.gov For example, in the enzymatic synthesis of ampicillin, the use of organic co-solvents like ethylene (B1197577) glycol has been shown to increase the yield by shifting the reaction equilibrium towards synthesis and reducing water-dependent side reactions like hydrolysis. nih.govucsc.cltsijournals.com The concentration of the co-solvent itself is a parameter that requires careful optimization to maximize the yield. tsijournals.com

Impact of Temperature and pH

Temperature and pH are fundamental parameters that control the kinetics and thermodynamics of chemical reactions. numberanalytics.com An increase in temperature generally increases the reaction rate, but excessively high temperatures can lead to the degradation of reactants or products, particularly heat-sensitive molecules like penicillins, resulting in lower yields. numberanalytics.com Conversely, lower temperatures might favor product stability and selectivity but can lead to impractically slow reaction rates. scielo.br

For instance, studies on the enzymatic synthesis of ampicillin revealed that the highest yield was achieved at 4°C, while the best productivity was at 25°C. scielo.br This highlights a common trade-off in process optimization between yield and reaction speed. The optimal temperature is therefore a compromise that provides an acceptable yield in a reasonable timeframe. scielo.br

Reactant Ratio and Concentration

The stoichiometry and concentration of reactants are also key variables for optimization. In the synthesis of Apalcillin, this would primarily involve the ratio of the side-chain precursor to the 6-aminopenicillanic acid (6-APA) nucleus. An excess of one reactant might be used to drive the reaction to completion, but this can also lead to increased costs and more complex purification processes. Optimization studies for ampicillin have explored various ratios of the side-chain ester to 6-APA to find the ideal balance for maximizing product formation. researchgate.net

The following data tables, derived from research on the enzymatic synthesis of ampicillin, illustrate how the optimization of these parameters can influence the reaction yield. While this data is for a related penicillin, it provides a clear indication of the optimization principles that would apply to Apalcillin synthesis.

Table 1: Effect of Temperature and pH on Ampicillin Synthesis Yield

| Temperature (°C) | pH | Yield (%) | Reference |

| 4 | 6.5 | 56.9 | scielo.br |

| 25 | 6.5 | 41.4 | scielo.br |

| <26 | 6.0 | 58 | nih.govucsc.cl |

| 30 | 6.0 | 51 | nih.govucsc.cl |

This table showcases the interplay between temperature and pH in the enzymatic synthesis of ampicillin. A lower temperature of 4°C resulted in the highest yield, though a higher temperature of 25°C provided better productivity. scielo.br

Table 2: Influence of Organic Co-solvents on Ampicillin Synthesis

| Co-solvent | Optimal pH | Optimal Temperature (°C) | Maximum Yield (%) | Reference |

| Ethylene Glycol | 6.0 | <26 | 58 | nih.govucsc.cl |

| Glycerol | 6.0 | 30 | 51 | nih.govucsc.cl |

| 1,2-Propanediol | 6.6 | <26 | 46 | nih.govucsc.cl |

This table demonstrates how the choice of an organic co-solvent and the subsequent re-optimization of pH and temperature can significantly affect the maximum achievable yield in ampicillin synthesis. nih.govucsc.cl

Table 3: Impact of Reactant Ratio and Substrate on Ampicillin Synthesis

| 6-APA:PGME Ratio | Temperature (°C) | pH | Yield (%) | Reference |

| 1:3 | 25 | 6.0 | ~88 | researchgate.net |

| 2:6 | 25 | 6.0 | 91.1 | researchgate.net |

(Where PGME is Phenylglycine methyl ester, the side-chain precursor for ampicillin) This table indicates that the ratio of the core nucleus (6-APA) to the side-chain precursor (PGME) is another critical factor to optimize for achieving high yields. researchgate.net

Molecular Mechanisms of Action of Apalcillin Sodium

Interaction with Penicillin-Binding Proteins (PBPs)

The primary mechanism of action for Apalcillin (B1665124), like other beta-lactam antibiotics, is the inhibition of penicillin-binding proteins (PBPs). PBPs are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.

Apalcillin's interaction with PBPs is characterized by the formation of a stable, covalent bond. The strained beta-lactam ring of Apalcillin is susceptible to nucleophilic attack by a serine residue located within the active site of the PBP. This reaction results in the acylation of the serine residue, forming a penicilloyl-enzyme complex. This covalent modification effectively inactivates the PBP, rendering it unable to perform its enzymatic function in cell wall synthesis. This irreversible binding is a key feature of the bactericidal activity of penicillins.

The inactivation of PBPs by Apalcillin directly disrupts the biosynthesis of peptidoglycan. PBPs catalyze the transpeptidation reaction, which involves the formation of cross-links between adjacent peptide side chains of the peptidoglycan polymer. These cross-links are vital for the strength and rigidity of the cell wall. By inhibiting this process, Apalcillin weakens the cell wall, making the bacterium susceptible to osmotic lysis and leading to cell death. The inhibition of peptidoglycan cross-linking is a hallmark of the mechanism of action for all penicillin antibiotics. nih.govnih.gov

The efficacy of Apalcillin against different bacterial species is influenced by its binding affinity to the various PBPs present in those organisms. Bacteria possess multiple types of PBPs, each with specific roles in cell wall synthesis, such as elongation, septation, and maintaining cell shape. The affinity of a beta-lactam antibiotic for these different PBPs can vary, which in turn affects its antibacterial spectrum and the morphological changes it induces in bacteria.

For instance, in Pseudomonas aeruginosa, a notable pathogen, different penicillins exhibit varied binding preferences for its array of PBPs. While specific binding affinity data for Apalcillin across a wide range of bacteria is not extensively detailed in the available literature, studies on related penicillins in P. aeruginosa have shown preferential binding to certain PBPs like PBP3 and PBP4, with more modest binding to others. The table below illustrates the concept of differential PBP binding for various beta-lactams in Pseudomonas aeruginosa, highlighting the complexity of these interactions.

| β-Lactam Antibiotic | Primary PBP Targets in P. aeruginosa | Observed Effect |

|---|---|---|

| Carbapenems (e.g., Imipenem, Meropenem) | PBP2, PBP3, PBP4, PBP5/6 | Broad and extensive binding |

| Cephalosporins (e.g., Ceftazidime) | PBP1a, PBP3 | Selective binding |

| Penicillins (e.g., Piperacillin) | PBP3, PBP4 | Preferential binding |

| Monobactams (e.g., Aztreonam) | PBP3 | Highly selective binding |

This table is illustrative of the concept of differential PBP affinity in P. aeruginosa and is based on findings for various classes of β-lactam antibiotics.

Similarly, in Gram-positive bacteria like Streptococcus pneumoniae, resistance to penicillins is often mediated by alterations in PBPs that lead to decreased binding affinity. The affinities of penicillins for PBP1a, PBP2b, and PBP2x are crucial determinants of their activity against this organism.

Cellular Permeability and Bacterial Cell Wall Transit

For Apalcillin to reach its PBP targets in the periplasmic space of Gram-negative bacteria, it must first traverse the outer membrane. This represents a significant permeability barrier that can influence the antibiotic's effectiveness.

Apalcillin is an aminopenicillin, characterized by the presence of an α-aminobenzyl side chain. This chemical feature plays a crucial role in its ability to penetrate the outer membrane of Gram-negative bacteria. The transit across this membrane is facilitated by porin channels, which are water-filled protein channels that allow the passage of small, hydrophilic molecules. The zwitterionic nature of the α-aminobenzyl side chain at physiological pH is thought to enhance the diffusion of Apalcillin through these porin channels. Studies on ampicillin (B1664943), which shares this side chain, have shown that this group facilitates movement through porins like OmpF in Escherichia coli. The physicochemical properties of the side chain, including its size, charge, and hydrophobicity, are critical determinants of the rate of diffusion.

Bactericidal Activity and Time-Dependent Effects

Apalcillin, an acylureidopenicillin, exerts its antibacterial effect through a bactericidal mechanism of action, primarily by inhibiting the synthesis of the bacterial cell wall. This action is characteristic of beta-lactam antibiotics, which target penicillin-binding proteins (PBPs) essential for the integrity of the peptidoglycan layer of the cell wall. The efficacy of such antibiotics is often best described by their time-dependent killing effect, where the duration that the drug concentration remains above the Minimum Inhibitory Concentration (MIC) is a key determinant of therapeutic success.

While specific time-kill kinetic studies for Apalcillin are not extensively detailed in publicly available literature, its activity profile is consistent with that of other beta-lactams, indicating a time-dependent bactericidal action. This means that the rate and extent of bacterial killing increase as the duration of exposure to concentrations above the MIC is prolonged, rather than being driven by high peak concentrations of the drug.

The potent in vitro activity of Apalcillin against a range of clinically significant pathogens, particularly gram-negative bacteria, has been well-documented. Its efficacy is demonstrated by the low MIC values required to inhibit the growth of these organisms. For instance, Apalcillin has shown marked activity against Pseudomonas aeruginosa, a challenging opportunistic pathogen.

In comparative studies, the susceptibility of various gram-negative bacilli to Apalcillin has been established. The following table summarizes the percentage of susceptible strains at a concentration of ≤ 64 micrograms per ml.

| Bacterial Group | Percentage of Susceptible Strains (≤ 64 µg/ml) |

|---|---|

| Enterobacteriaceae | 90% |

| Randomly Selected Pseudomonas aeruginosa | 100% |

| Multi-drug-resistant Pseudomonas aeruginosa | 100% |

| Other nonfermenters and Aeromonas hydrophila | 99% |

Further research has highlighted Apalcillin's superior activity against Pseudomonas aeruginosa when compared to other penicillins. A study evaluating 107 clinical isolates of P. aeruginosa found 97% to be susceptible to Apalcillin. nih.gov This high level of activity underscores its potent bactericidal nature against this key pathogen.

The bactericidal effect of beta-lactam antibiotics like Apalcillin is initiated by their binding to PBPs, which leads to the inhibition of the final transpeptidation step in peptidoglycan synthesis. This disruption of the cell wall structure ultimately results in cell lysis and bacterial death. The time-dependent nature of this process implies that maintaining antibiotic concentrations above the MIC for a significant portion of the dosing interval is crucial for maximizing the bactericidal outcome.

In Vitro Antimicrobial Spectrum and Efficacy of Apalcillin Sodium

Spectrum Against Gram-Positive Bacterial Strains

Apalcillin (B1665124) exhibits activity against several Gram-positive bacteria, although its efficacy can be compromised by the production of β-lactamase enzymes.

Activity Against Staphylococcus Species (e.g., Staphylococcus aureus)

Apalcillin's effectiveness against Staphylococcus aureus is largely dependent on whether the strain produces β-lactamase. nih.gov It is generally not effective against β-lactamase-producing strains of Staphylococcus species. nih.gov In studies, apalcillin has shown to be active against oxacillin-susceptible staphylococci. core.ac.uk However, for oxacillin-resistant S. aureus, apalcillin is not consistently effective. nih.gov

Activity Against Streptococcus Species (e.g., Streptococcus pneumoniae)

Apalcillin is active against most non-enterococcal Streptococcus species, inhibiting them at concentrations of less than 1 µg/ml. amanote.com This includes activity against Streptococcus pneumoniae. hres.ca

Evaluation of Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC90, the concentration at which 90% of isolates are inhibited, for non-enterococcal streptococci was found to be ≤1 µg/ml. amanote.com For Streptococcus faecalis and Streptococcus faecium, the MIC90 was 3.1 µg/ml, although some isolates had an MIC of 25 µg/ml. amanote.com

Table 1: Apalcillin MICs for Gram-Positive Bacteria

| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|

| Non-enterococcal Streptococcus spp. | ≤1 amanote.com | ||

| Streptococcus faecalis | 3.1 amanote.com | ||

| Streptococcus faecium | 3.1 amanote.com |

Spectrum Against Gram-Negative Bacterial Strains

Apalcillin demonstrates significant activity against a wide range of Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.

Activity Against Enterobacteriaceae (e.g., Escherichia coli, Klebsiella, Proteus mirabilis, Salmonella)

Apalcillin is active against many species of Enterobacteriaceae. nih.gov For the majority of Enterobacteriaceae, the MIC50 is less than 6.3 µg/ml. amanote.com However, MIC90 values can range from 6.3 to over 100 µg/ml. amanote.com The activity of apalcillin against Escherichia coli is comparable to that of mezlocillin (B1676548) and piperacillin (B28561). nih.gov Against Klebsiella species, apalcillin inhibited 50% of organisms at a concentration of 6.3 µg/ml, which is similar to piperacillin. nih.gov The activity of apalcillin against Proteus mirabilis is similar to other penicillins. nih.gov Apalcillin also shows activity against Salmonella species. amanote.com However, some strains of E. coli, Klebsiella pneumoniae, and Proteus mirabilis have shown resistance to apalcillin. asm.org The production of β-lactamase can significantly impact apalcillin's effectiveness, with an increase in MIC and MBC values observed in β-lactamase-producing isolates, especially with a higher inoculum size. amanote.com

Activity Against Pseudomonas aeruginosa

Apalcillin is notably active against Pseudomonas aeruginosa. nih.govnih.gov Studies have shown it to be as active as piperacillin, cefoperazone, and cefsulodin (B1200230) against this organism, inhibiting 90% of isolates at a concentration of 25 µg/ml. nih.gov In one study, 97% of P. aeruginosa isolates were found to be susceptible to apalcillin. nih.govasm.orgasm.org Another study reported an MIC90 of 2.0 µg/ml against P. aeruginosa. nih.gov Apalcillin has also demonstrated activity against carbenicillin-resistant strains of P. aeruginosa. asm.orgnih.gov

Table 2: Apalcillin MICs for Gram-Negative Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| Escherichia coli | 1.6 amanote.comnih.gov | 100 amanote.comnih.gov |

| Klebsiella pneumoniae | 6.3 amanote.comnih.gov | >100 amanote.com |

| Enterobacter spp. | 3.1 amanote.com | >100 amanote.com |

| Proteus mirabilis | 0.4 amanote.com | 0.4 amanote.com |

Considerations for Extended Spectrum β-Lactamase (ESBL) Producing Strains (in vitro context)

Extended-spectrum β-lactamases (ESBLs) are enzymes that confer resistance to a wide range of β-lactam antibiotics, including penicillins and third-generation cephalosporins. researchgate.netidcmjournal.org These enzymes, commonly found in Enterobacteriaceae like Escherichia coli and Klebsiella pneumoniae, have evolved from progenitor β-lactamases and can hydrolyze advanced-generation cephalosporins. researchgate.netbjid.org.br

The in vitro efficacy of Apalcillin against ESBL-producing strains is significantly compromised. As a ureido penicillin, Apalcillin is susceptible to hydrolysis by various plasmid-mediated β-lactamases. amanote.comcapes.gov.br Studies have shown that Apalcillin is hydrolyzed by plasmid β-lactamases, which can lead to an inoculum effect, where the minimum inhibitory concentration (MIC) increases with a higher bacterial load. amanote.com For this reason, standard laboratory testing protocols often recommend that bacteria confirmed to produce ESBLs should be reported as resistant to all penicillins, regardless of the apparent in vitro susceptibility results, due to the high risk of therapeutic failure. bsac.org.uk

However, the combination of Apalcillin with a β-lactamase inhibitor can restore its activity against some ESBL-producing organisms. In one study, the combination of Apalcillin with Ro 48-1220, a novel penam (B1241934) sulfone β-lactamase inhibitor, demonstrated effectiveness against E. coli strains producing extended-spectrum TEM-type enzymes, showing comparable activity to the piperacillin/tazobactam combination. nih.govcore.ac.uk The same study found this combination to be less active against isolates that produced SHV-type β-lactamases. nih.govcore.ac.uk This indicates that the utility of Apalcillin against ESBL producers, even in combination with an inhibitor, is dependent on the specific type of β-lactamase enzyme present. nih.govcore.ac.uk

Comparative In Vitro Studies with Other β-Lactam Antibiotics

The in vitro activity of Apalcillin has been extensively compared to other β-lactam antibiotics against a wide array of bacterial isolates. These studies generally position Apalcillin as a potent agent, particularly against Gram-negative bacteria, with a spectrum of activity often similar or superior to its contemporaries.

Quantitative susceptibility tests involving thousands of clinical isolates have confirmed that Apalcillin and piperacillin share nearly identical spectra of activity. nih.gov However, a significant finding from these large-scale studies is the superior activity of Apalcillin against Pseudomonas aeruginosa and Acinetobacter calcoaceticus subsp. anitratus. nih.govasm.org

Against anaerobic bacteria, Apalcillin's performance is comparable to piperacillin. A study evaluating its efficacy against 324 anaerobic strains found that Apalcillin inhibited 93% of isolates at a concentration of 128 µg/mL. nih.gov It was particularly active against 75% of strains from the Bacteroides fragilis group and nearly all other anaerobes tested. nih.gov

Detailed comparative data from a study evaluating Apalcillin against other penicillins and cephalosporins are presented below. The minimal inhibitory concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates were determined.

Table 1: Comparative In Vitro Activity of Apalcillin and Other β-Lactams Against Gram-Negative Bacilli (MIC in µg/mL) Data sourced from Neu & Labthavikul, 1982. amanote.com

| Organism (No. of Isolates) | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |

|---|---|---|---|---|

| Escherichia coli (27) | Apalcillin | 0.4 - >100 | 1.6 | 100 |

| Mezlocillin | 1.6 - >100 | 1.6 | 100 | |

| Piperacillin | 1.6 - >100 | 1.6 | 100 | |

| Ticarcillin | 3.1 - >100 | 12.5 | >100 | |

| Klebsiella pneumoniae (31) | Apalcillin | 3.1 - >100 | 6.3 | >100 |

| Mezlocillin | 6.3 - >100 | 12.5 | >100 | |

| Piperacillin | 3.1 - >100 | 6.3 | >100 | |

| Ticarcillin | 25 - >100 | 100 | >100 | |

| Enterobacter cloacae (16) | Apalcillin | 1.6 - >100 | 12.5 | >100 |

| Mezlocillin | 1.6 - >100 | 12.5 | >100 | |

| Piperacillin | 1.6 - >100 | 12.5 | >100 | |

| Ticarcillin | 6.3 - >100 | 50 | >100 | |

| Pseudomonas aeruginosa | Apalcillin | - | - | 25 |

| Piperacillin | - | - | 25 | |

| Cefoperazone | - | - | 25 |

As shown in the table, the activity of Apalcillin against E. coli was similar to that of mezlocillin and piperacillin. amanote.com Against Klebsiella, Apalcillin's MIC₅₀ of 6.3 µg/mL was also comparable to piperacillin. amanote.com Its efficacy against Enterobacter species was similar to mezlocillin and piperacillin and notably greater than that of ticarcillin. amanote.com For P. aeruginosa, Apalcillin demonstrated high activity, equivalent to piperacillin, cefoperazone, and cefsulodin, inhibiting 90% of organisms at a concentration of 25 µg/mL. amanote.com Another study confirmed Apalcillin's high activity against 258 strains of P. aeruginosa, where it was found to be the most active among the penicillins tested. nih.govkarger.com

Further comparative data highlight Apalcillin's potency relative to carbenicillin (B1668345) and piperacillin.

Table 2: Comparative Activity of Apalcillin, Piperacillin, and Carbenicillin (MIC₉₀ in µg/mL) Data sourced from Barry et al., 1985. nih.gov

| Organism | Apalcillin | Piperacillin | Carbenicillin |

|---|---|---|---|

| Pseudomonas aeruginosa | 2.0 | 64 | 256 |

| Acinetobacter calcoaceticus | 2.0 | 16 | 256 |

These findings underscore Apalcillin's significant in vitro advantage against P. aeruginosa and A. calcoaceticus when compared to piperacillin and especially carbenicillin. nih.gov

Molecular Mechanisms of Bacterial Resistance to Apalcillin Sodium

β-Lactamase-Mediated Hydrolysis

The most significant mechanism of resistance to apalcillin (B1665124) is the production of β-lactamase enzymes by bacteria. nih.govvulcanchem.com These enzymes inactivate the antibiotic by hydrolyzing the amide bond within the characteristic four-atom β-lactam ring, rendering the molecule incapable of inhibiting bacterial cell wall synthesis. nih.govreactgroup.org

Identification and Characterization of Specific β-Lactamases (e.g., TEM-1)

A variety of β-lactamases can hydrolyze apalcillin. Among the most common and extensively studied are the plasmid-encoded TEM-1 and TEM-2 β-lactamases. amanote.com The TEM-1 enzyme, in particular, is frequently found in Gram-negative bacteria and is a major contributor to ampicillin (B1664943) resistance. wikipedia.orgnih.gov While apalcillin is susceptible to hydrolysis by TEM-1, some studies suggest it may be a weaker substrate for this enzyme at lower concentrations compared to other penicillins like ampicillin and azlocillin (B1666447). nih.gov This could partially explain why some TEM-1 producing E. coli strains may still show some level of susceptibility to apalcillin. nih.gov

Apalcillin's susceptibility to various β-lactamases is a key determinant of its antibacterial spectrum. It is generally not effective against bacteria that produce high levels of β-lactamases, such as certain strains of Staphylococcus, Haemophilus influenzae, or Neisseria gonorrhoeae. nih.gov However, it has shown some resistance to hydrolysis by the PSE-2 enzyme from P. aeruginosa when compared to piperacillin (B28561) and azlocillin. nih.gov

Table 1: Hydrolytic Activity of Various β-Lactamases on Apalcillin and Other Penicillins

| β-Lactamase | Relative Hydrolysis Rate of Apalcillin | Comparison with Other Penicillins | Bacterial Source Example |

|---|---|---|---|

| TEM-1 | Susceptible | Weaker substrate at low concentrations compared to ampicillin and azlocillin nih.gov | Escherichia coli wikipedia.orgnih.gov |

| TEM-2 | Susceptible | Similar to TEM-1 | Escherichia coli amanote.com |

| PSE-2 | More resistant | More resistant than piperacillin and azlocillin nih.gov | Pseudomonas aeruginosa nih.gov |

| Type 1 | Inhibitory | Apalcillin can inhibit this enzyme | Enterobacter cloacae nih.gov |

Biochemical Mechanisms of β-Lactam Ring Cleavage

The cleavage of the β-lactam ring by serine-based β-lactamases, such as TEM-1, involves a two-step process: acylation and deacylation. nih.gov

Acylation: A serine residue in the active site of the β-lactamase acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. biomolther.orgosti.gov This forms a transient tetrahedral intermediate, which then collapses to form a stable acyl-enzyme adduct, effectively opening the β-lactam ring. osti.gov

Deacylation: A water molecule, activated by a general base within the enzyme's active site, then hydrolyzes the acyl-enzyme intermediate. nih.gov This releases the inactivated antibiotic and regenerates the free enzyme, allowing it to hydrolyze additional antibiotic molecules. biomolther.org

This catalytic cycle efficiently neutralizes the β-lactam antibiotic before it can reach its target PBPs. researchgate.net

Genetic Basis of β-Lactamase Production (e.g., Plasmid-Encoded Genes)

The ability of bacteria to produce β-lactamases is often encoded by genes located on mobile genetic elements, most notably plasmids. nih.govmsdmanuals.com These plasmids can be transferred between different bacteria, including across species, through a process called horizontal gene transfer. researchgate.netmdpi.com This is a primary driver for the rapid spread of antibiotic resistance. nih.gov

The genes for β-lactamases like TEM-1 are frequently found on such plasmids. researchgate.net The presence of these plasmid-encoded genes allows bacteria that were previously susceptible to apalcillin to acquire resistance. nih.gov The level of resistance can be influenced by the number of copies of the plasmid within the bacterial cell and the efficiency with which the β-lactamase gene is expressed. nih.gov

Alterations in Penicillin-Binding Proteins (PBPs)

Another crucial mechanism of resistance to apalcillin involves modifications to the bacterial enzymes known as penicillin-binding proteins (PBPs). patsnap.comnih.gov PBPs are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. wikipedia.org β-lactam antibiotics, including apalcillin, exert their bactericidal effect by binding to and inactivating these enzymes. nih.gov

Structural Modifications of PBP Active Sites

Bacteria can develop resistance by altering the structure of their PBPs through mutations in the genes that encode them. nih.govmdpi.com These mutations can lead to changes in the amino acid sequence of the PBP's active site, the region where the antibiotic normally binds. mdpi.com Such structural modifications can hinder the ability of apalcillin to effectively bind to and inhibit the PBP. researchgate.net This mechanism is a well-documented cause of resistance to β-lactam antibiotics in various bacterial species. nih.gov

Reduced Affinity of Apalcillin (Sodium) for Modified PBPs

The consequence of structural changes in PBPs is a reduced binding affinity of apalcillin for these modified proteins. mdpi.cominfectionsinsurgery.org Even if apalcillin penetrates the bacterial cell, it may not be able to effectively inactivate the altered PBPs, allowing the bacteria to continue synthesizing their cell wall and survive. reactgroup.org

Apalcillin has shown a particularly high affinity for PBP-3 in Escherichia coli and Pseudomonas aeruginosa, which is associated with the formation of filamentous cells. asm.org It also binds well to PBP-1 and PBP-2. capes.gov.brjst.go.jp However, mutations leading to low-affinity PBPs can significantly diminish the efficacy of apalcillin. nih.govla.gov For instance, the emergence of PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) is a classic example of a low-affinity PBP that confers broad resistance to β-lactam antibiotics. infectionsinsurgery.org

**Table 2: Affinity of Apalcillin for Penicillin-Binding Proteins (PBPs) in *Escherichia coli***

| PBP | Relative Affinity of Apalcillin | Functional Consequence of Inhibition |

|---|---|---|

| PBP-1A | Low asm.org | Cell lysis |

| PBP-1Bs | High asm.org | Cell lysis |

| PBP-2 | High asm.org | Formation of spherical cells |

| PBP-3 | High asm.org | Filamentation asm.org |

| PBP-4 | Low asm.org | Non-essential under normal conditions |

| PBP-5/6 | Low asm.org | Carboxypeptidase activity |

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide array of toxic substances, including antibiotics, from the cell. nih.gov This process lowers the intracellular concentration of the antibiotic, preventing it from reaching its target and exerting its effect. nih.gov In Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii, efflux pumps, particularly those belonging to the Resistance-Nodulation-Division (RND) superfamily, are major contributors to intrinsic and acquired multidrug resistance (MDR). mdpi.commdpi.comfrontiersin.org These pumps can form tripartite complexes that span the inner membrane, periplasm, and outer membrane, efficiently removing drugs like beta-lactams from the cell. nih.govmdpi.com

While the role of efflux pumps in conferring resistance to the broader class of beta-lactam antibiotics is well-established mdpi.com, specific in vitro studies detailing the direct interaction and contribution of particular efflux pump systems to resistance against Apalcillin are not extensively documented in the available scientific literature. The overexpression of pumps like MexAB-OprM in P. aeruginosa is known to be associated with resistance to most anti-pseudomonal beta-lactams, but specific data quantifying its effect on Apalcillin resistance is limited. mdpi.com

Biofilm-Associated Resistance Mechanisms (if relevant to in vitro studies)

Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov This mode of growth provides significant protection against antimicrobial agents, with bacteria in biofilms being up to 1000 times more resistant than their free-floating (planktonic) counterparts. mdpi.com Resistance within a biofilm is multifactorial and includes several mechanisms. nih.gov The dense matrix can act as a physical barrier, impeding the penetration of antibiotics. mdpi.com Furthermore, the environment within a biofilm, characterized by gradients of nutrients and oxygen, leads to different metabolic states. Cells in deeper layers may be metabolically inactive or slow-growing, making them less susceptible to antibiotics that target active cellular processes. nih.govmdpi.com The close proximity of cells within a biofilm also facilitates horizontal gene transfer, allowing for the rapid spread of resistance genes. frontiersin.org

The formation of biofilms by pathogens such as Acinetobacter baumannii is a known factor in its resistance to multiple drugs. frontiersin.orgmdpi.com However, while the general principles of biofilm-mediated resistance apply to beta-lactam antibiotics, specific in vitro studies focusing solely on the resistance mechanisms of biofilms to Apalcillin are limited. General studies on subgingival biofilm models have shown that resistance increases as the biofilm matures, but these have not singled out Apalcillin for specific analysis.

Synergistic Inhibition with β-Lactamase Inhibitors (in vitro studies)

One of the primary mechanisms of resistance to Apalcillin is its degradation by bacterial enzymes called β-lactamases. To counteract this, Apalcillin can be combined with β-lactamase inhibitors, which are compounds that inactivate these enzymes, thereby restoring the antibiotic's efficacy. researchgate.net In vitro studies have demonstrated significant synergistic activity between Apalcillin and various β-lactamase inhibitors against a range of resistant bacteria. Synergy is typically defined as a fourfold or greater decrease in the Minimum Inhibitory Concentration (MIC) of the antibiotic when used in combination with an inhibitor compared to the antibiotic alone. researchgate.netnih.gov

Research involving the inhibitor YTR 830 (now known as Tazobactam), along with clavulanate and sulbactam, showed promising results. When tested against 34 strains of Enterobacteriaceae and Pseudomonas aeruginosa with known β-lactamases, the combination of YTR 830 with Apalcillin was found to be highly effective. nih.gov This combination was synergistic against strains producing PSE-1, -3, and -4 enzymes. researchgate.net In a separate study against ticarcillin-resistant isolates, the combination of Apalcillin and YTR 830 was notably synergistic against Pseudomonas cepacia. nih.gov However, no synergy was observed against Pseudomonas aeruginosa in that particular study. researchgate.netnih.gov

Another novel inhibitor, Ro 48-1220 , also demonstrated significant synergy with Apalcillin in a large study of 854 bacterial strains. nih.gov The combination was active against nearly all species of the Enterobacteriaceae family tested. nih.gov It was also highly potent against all tested isolates of Pseudomonas aeruginosa, Stenotrophomonas maltophilia, and Acinetobacter species, with MIC90 values (the concentration required to inhibit 90% of isolates) ranging from 0.25 to 4 µg/mL. nih.govresearchgate.net The combination of Apalcillin/Ro 48-1220 was found to be as effective as piperacillin/tazobactam against Escherichia coli that produce extended-spectrum TEM enzymes. nih.gov

Table 1: In Vitro Synergistic Activity of Apalcillin with β-Lactamase Inhibitors YTR 830, Clavulanate, and Sulbactam Synergy defined as a ≥4-fold decrease in the MIC of Apalcillin.

| Bacterial Group/Species | β-Lactamase Inhibitor(s) | Key Finding | Citation(s) |

| Enterobacteriaceae (Class III & V β-lactamases) | YTR 830, Clavulanate | Synergy obtained against most strains. | researchgate.net |

| Enterobacteriaceae (Class I β-lactamases) | YTR 830, Sulbactam | More synergistic than combinations with clavulanate. | researchgate.net |

| Pseudomonas producing PSE-1, -3, -4 enzymes | YTR 830, Clavulanate, Sulbactam | All three inhibitors were synergistic with Apalcillin. | researchgate.net |

| Pseudomonas cepacia | YTR 830 | The combination of Apalcillin-YTR 830 was synergistic. | nih.gov |

| Pseudomonas aeruginosa | YTR 830, Clavulanate, Sulbactam | No synergy was demonstrated in this study. | researchgate.netnih.gov |

Table 2: In Vitro Activity of Apalcillin Combined with β-Lactamase Inhibitor Ro 48-1220 Testing performed with a fixed concentration of Ro 48-1220 at 4 µg/mL.

| Bacterial Group/Species | Apalcillin + Ro 48-1220 Activity | Citation(s) |

| Enterobacteriaceae | Synergy demonstrated for nearly all species (vs. Apalcillin alone). | nih.gov |

| Klebsiella oxytoca | Less active, with an MIC90 of 32 µg/mL. | nih.govresearchgate.net |

| Pseudomonas aeruginosa | Highly potent, with an MIC90 of 4 µg/mL. | nih.gov |

| Stenotrophomonas maltophilia | Highly potent, with an MIC90 of 4 µg/mL. | nih.govresearchgate.net |

| Acinetobacter species | Highly potent, with an MIC90 of 0.25 µg/mL. | nih.govresearchgate.net |

| E. coli (producing extended-spectrum TEM) | As effective as piperacillin/tazobactam. | nih.gov |

Advanced Analytical Methodologies for Apalcillin Sodium Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental separation technique that plays a pivotal role in the analysis of complex mixtures. labinsights.nl It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. labinsights.nl For apalcillin (B1665124) (sodium), several chromatographic methods have been developed to achieve high-resolution separation and precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of apalcillin and other penicillins due to its specificity, sensitivity, and reproducibility. ijrpc.comasm.orgcapes.gov.br This method utilizes high pressure to force a liquid solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase). labinsights.nl

Various HPLC methods have been established for apalcillin analysis. A common approach involves reversed-phase chromatography, often utilizing a C18 column as the stationary phase. researchgate.netdepauw.edu The mobile phase typically consists of a buffered aqueous solution mixed with an organic modifier, such as acetonitrile (B52724) or methanol. ijrpc.comscispace.com For instance, one method employs a mobile phase of deionized water with 0.1% acetic acid and acetonitrile in an 80:20 v/v ratio, delivered at a flow rate of 1.0 ml/min. ijrpc.com Another method uses a gradient mixture of sodium di-hydrogen orthophosphate and acetonitrile. researchgate.net UV detection is frequently used, with monitoring at wavelengths such as 210 nm, 240 nm, or 254 nm. ijrpc.comresearchgate.netdepauw.edu

The versatility of HPLC allows for the separation of apalcillin from its degradation products, such as penicillenic and penicilloic acids, in under 12 minutes. nih.gov The precision of HPLC analysis is notable, with relative standard deviations often less than 1%. nih.gov

Table 1: Exemplary HPLC Methods for Penicillin Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Stationary Phase | Anionic exchange resin | Phenomenex C-18 (50 x 4.6 mm, 3 µm) | Thermo BDS-Hypersil C18 (250mm × 4.6mm, 5µm) |

| Mobile Phase | 0.02 M NaNO3 in 0.01 M borate (B1201080) buffer (pH 9.15) | Deionized water with 0.1% acetic acid and Acetonitrile (80:20 v/v) | Gradient mixture of sodium di-hydrogen orthophosphate and acetonitrile |

| Flow Rate | 0.45 ml/min | 1.0 ml/min | Not Specified |

| Detection | Not Specified | UV at 254 nm | Not Specified |

| Reference | nih.gov | ijrpc.com | researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering enhanced speed, resolution, and sensitivity compared to conventional HPLC. ijsrtjournal.comajpaonline.com This improvement is primarily achieved by using columns packed with smaller particles (typically less than 2 µm), which necessitates higher operating pressures. ijsrtjournal.comeag.com

UHPLC systems can operate at pressures up to 100 MPa (15,000 psi), allowing for faster analysis times and improved separation efficiency. ijsrtjournal.comeag.com The use of smaller particles leads to a more uniform flow path, reducing band broadening and resulting in sharper, more resolved peaks. chromatographyonline.com This capability is particularly advantageous for the analysis of complex pharmaceutical formulations and for high-throughput screening. chromatographyonline.comresearchgate.net While specific UHPLC methods for apalcillin are not as extensively documented in the provided context, the principles and advantages of the technique make it highly suitable for apalcillin research, offering the potential for two- to five-fold increases in analysis speed and two- to three-fold enhancements in resolution compared to HPLC. chromatographyonline.com

Table 2: Comparison of HPLC and UHPLC Characteristics

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | Up to 40 MPa (6,000 psi) | Up to 100 MPa (15,000 psi) |

| Analysis Speed | Standard | 2-10 times faster than HPLC |

| Resolution | Good | Higher |

| Sensitivity | Good | Higher |

| Reference | ijsrtjournal.comeag.comchromatographyonline.com | ijsrtjournal.comeag.comchromatographyonline.com |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is another powerful separation technique well-suited for the analysis of charged molecules like apalcillin. nih.govclinicallab.com CE separates analytes based on their differential migration in an electric field within a narrow, fused-silica capillary. unl.edulongdom.org The technique offers high separation efficiency, rapid analysis times, and requires only minute sample volumes. longdom.orgeuropeanpharmaceuticalreview.com

Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed for the analysis of pharmaceuticals. europeanpharmaceuticalreview.com In CZE, separation is based on the charge-to-mass ratio of the analytes. clinicallab.com The versatility of CE allows for its application in various analytical scenarios, including the determination of penicillins in different matrices. scispace.com Detection in CE is commonly achieved using UV absorption, fluorescence, electrochemical methods, or mass spectrometry. nih.gov

Spectroscopic Methods for Characterization and Assay

Spectroscopic techniques are indispensable for the characterization and quantification of apalcillin (sodium). These methods are based on the interaction of electromagnetic radiation with the analyte molecules. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Quantification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and environmentally friendly method for the quantitative analysis of pharmaceutical compounds. researchgate.netsapub.orgresearchgate.net This technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule. researchgate.net

An innovative FT-IR method has been validated for the quantification of ampicillin (B1664943) sodium in powder for injection, a technique directly applicable to apalcillin due to their structural similarities. sapub.orgpsu.edu This method involves measuring the absorbance of a specific carbonyl band in the infrared spectrum, typically between 1800 and 1700 cm⁻¹. sapub.orgresearchgate.netpsu.edu The sample is prepared as a potassium bromide (KBr) pellet, eliminating the need for organic solvents. sapub.orgnih.gov The method has demonstrated good linearity, precision, and accuracy, making it a viable alternative to chromatographic methods for routine quality control. sapub.orgpsu.edu

Table 3: Key Parameters of FT-IR Method for Penicillin Quantification

| Parameter | Description |

|---|---|

| Technique | Fourier-Transform Infrared (FT-IR) Transmission Spectroscopy |

| Sample Preparation | Potassium Bromide (KBr) pellet |

| Analytical Region | 1800 - 1700 cm⁻¹ (carbonyl band) |

| Advantages | Rapid, non-destructive, no organic solvents |

| Validation | Shown to be linear, precise, and accurate |

| Reference | sapub.orgresearchgate.netpsu.edu |

UV-Vis Spectrophotometric Assays (e.g., NQS Method)

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of pharmaceutical compounds in solution. mrclab.comtechnologynetworks.com It measures the absorbance of ultraviolet or visible light by a sample. technologynetworks.com The concentration of an analyte is determined by relating its absorbance at a specific wavelength to that of a known standard, often through the creation of a calibration curve. mrclab.com

For the analysis of primary and secondary amines, a spectrophotometric method involving reaction with sodium 1,2-naphthoquinone-4-sulfonate (NQS) can be employed. nih.gov This reaction forms a colored product that can be quantified by measuring its absorbance in the visible region. nih.gov While the specific application of the NQS method to apalcillin is not detailed in the provided context, the principle is applicable to compounds with amine functionalities.

Another approach for the spectrophotometric determination of penicillins in mixtures involves difference spectrophotometry. For instance, ampicillin's absorbance is greater at pH 5 than at pH 9 between 250 and 275 nm, a property that can be exploited for its quantification in the presence of other compounds whose absorbance is not pH-dependent. psu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Degradation Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural identification of organic molecules, including the degradation products of pharmaceuticals like apalcillin. conicet.gov.arnih.govnih.gov This technique provides detailed information about the chemical structure and is often used to characterize degradation products that have been isolated, for instance, by semi-preparative High-Performance Liquid Chromatography (HPLC). researchgate.net

In the context of penicillin-type antibiotics, such as the related compound ampicillin, ¹H NMR has been instrumental in elucidating degradation pathways. researchgate.net For instance, studies on ampicillin degradation under alkaline conditions have used ¹H NMR to characterize the resulting products. researchgate.net This analysis has made it possible to propose detailed degradation pathways. researchgate.net The power of NMR lies in its ability to provide unequivocal structural information without necessarily requiring a reference standard of the impurity, which is often unavailable. conicet.gov.arnih.gov Two-dimensional (2D-NMR) experiments are particularly powerful in solving the complete chemical structure of these novel degradation compounds. conicet.gov.ar

While NMR is a powerful qualitative tool, it has also been applied in quantitative analysis. However, a primary limitation of NMR is its comparatively low sensitivity, especially when compared to mass spectrometry-based methods. conicet.gov.armdpi.com

Mass Spectrometry Approaches

Mass spectrometry (MS) is a highly sensitive and selective analytical technique that is fundamental in the analysis of apalcillin and its byproducts. wikipedia.org It is often coupled with a separation technique like liquid chromatography to enhance its analytical power. wikipedia.org

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry has emerged as a rapid and effective tool for analyzing β-lactam antibiotics and their hydrolysis. frontiersin.orgnih.gov This technique is particularly useful for observing the degradation of the antibiotic by detecting the decrease in the peak corresponding to the intact drug and the appearance of new peaks representing its hydrolysis products. frontiersin.org

In studies of similar β-lactam antibiotics like ampicillin, MALDI-TOF MS has been used to detect the products of hydrolysis. nih.gov For example, the hydrolysis of ampicillin can result in products such as decarboxylated ampicillin and ampicillin with a disrupted amide bond, which can be identified by their specific mass-to-charge ratios in the mass spectrum. nih.gov This methodology allows for the rapid detection of β-lactamase activity, the enzyme responsible for the hydrolysis of the β-lactam ring in many resistant bacteria. frontiersin.orgnih.gov

Table 1: Potential Apalcillin Hydrolysis Products Detectable by MALDI-TOF MS (Hypothetical based on Ampicillin Data) This table is illustrative and based on the reported hydrolysis products of the structurally similar antibiotic, ampicillin. Specific m/z values for apalcillin would need to be determined experimentally.

| Potential Hydrolysis Product | Description of Change | Expected Mass Change |

|---|---|---|

| Apalcillin Penicilloic Acid | Opening of the β-lactam ring | +18 Da (addition of H₂O) |

| Decarboxylated Apalcillin | Loss of the carboxylic acid group | -44 Da (loss of CO₂) |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it a cornerstone for the analysis of pharmaceuticals in complex matrices. wikipedia.org LC-MS and its tandem version, LC-MS/MS, are widely used for the quantitative determination of apalcillin and its metabolites in biological fluids like serum and urine. asm.orgnih.govnih.gov

The development of LC-MS methods for apalcillin involves separating the parent drug from its degradation products on a chromatographic column before detection by the mass spectrometer. asm.orgdokumen.pub For example, a high-pressure liquid chromatography (HPLC) method was developed to determine apalcillin and its two main inactive metabolites, the isomeric forms of penicilloic acids, in human urine. asm.org In research on similar antibiotics, LC-MS/MS has been validated for the quantification in various biological samples, including plasma and jawbone. nih.gov The technique's high sensitivity allows for the detection of trace levels of the compounds. researchgate.net

Method Validation for Research Applications (Linearity, Precision, Accuracy, Robustness, Sensitivity)

For any analytical method to be used in research or quality control, it must be validated to ensure it is suitable for its intended purpose. demarcheiso17025.comeuropa.eu Method validation establishes through documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria. demarcheiso17025.com The key parameters for validation, as often guided by ICH (International Council for Harmonisation) guidelines, include linearity, precision, accuracy, robustness, and sensitivity. europa.eusapub.orgcertified-laboratories.com

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. europa.eu For apalcillin analysis, linearity would be established by preparing a series of standard solutions of known concentrations and plotting the instrument response against the concentration. asm.orgsapub.org The correlation coefficient (r) of the resulting regression line is expected to be close to 1, indicating a strong linear relationship. europa.eusapub.org For example, a validated HPLC method for ampicillin showed linearity over a concentration range of 1.0 to 3.0 mg with a correlation coefficient of 0.9993. psu.edu

Precision: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). asm.orgsapub.org Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). sapub.org For an HPLC method for apalcillin, within-batch precision was demonstrated with coefficients of variation ranging from 1.1% to 10.2% for concentrations between 185.3 µg/ml and 7.8 µg/ml, respectively. asm.org

Accuracy: Accuracy reflects the closeness of the measured value to the true or accepted reference value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the method is calculated. asm.orgsapub.org For apalcillin analysis in serum, recovery rates of 95.1% and 97.7% were achieved for spiked concentrations of 100 µg/ml and 200 µg/ml, respectively. asm.org

Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. sapub.orgelementlabsolutions.com Variations could include changes in mobile phase composition, pH, or column temperature for an LC method. elementlabsolutions.com The method is considered robust if the results remain consistent despite these minor changes. sapub.org

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net For an HPLC method for apalcillin, the detection limit was approximately 0.5 µg/ml at a detection wavelength of 254 nm. asm.org

Table 2: Summary of Method Validation Parameters for an Apalcillin HPLC Assay Data compiled from a study on the determination of apalcillin in human body fluids. asm.org

| Validation Parameter | Finding | Acceptance Criteria (General) |

|---|---|---|

| Linearity | Linear up to 15 µl injection volume | Correlation coefficient (r) > 0.99 |

| Precision (CV%) | 1.1% - 10.2% | Typically < 15% for biological assays |

| Accuracy (Recovery %) | 95.1% - 99.0% | Typically 85-115% |

| Sensitivity (LOD) | ~0.5 µg/ml (at 254 nm) | Dependent on application requirements |

Chemical Stability and Degradation Pathways of Apalcillin Sodium

Influence of Environmental Factors on Stability

The integrity of the Apalcillin (B1665124) molecule is significantly affected by its chemical environment. Factors such as temperature, pH, and the composition of the solvent system play a crucial role in its rate of degradation.

The degradation of penicillins, including Apalcillin and its close analog Ampicillin (B1664943), generally follows pseudo-first-order kinetics. nih.govresearchgate.netmdpi.com The rate of this degradation is highly dependent on both temperature and pH.

Temperature: An increase in temperature accelerates the degradation process. researchgate.netnih.gov Higher temperatures provide the necessary activation energy for the hydrolytic cleavage of the β-lactam ring. researchgate.net For instance, studies on Ampicillin sodium revealed that at 5°C, a 16 mg/mL solution had a degradation rate of 3.59 ± 1 s⁻¹, whereas a higher concentration of 56 mg/mL degraded faster at 19.6 ± 1 s⁻¹. flinders.edu.au Solutions of Ampicillin sodium are significantly less stable at room temperature (23°C) compared to refrigerated conditions (4°C). nih.gov One study showed a 10% loss of Ampicillin sodium after just 24 hours at 23°C. nih.gov Similarly, amoxicillin (B794), another related antibiotic, showed complete degradation within a couple of hours if the pH exceeds 8, a process that can be accelerated by using hot water (60°C). dechra.dk

pH: The pH of the solution is a critical determinant of stability. The degradation of penicillins is subject to specific-acid and specific-base catalysis, meaning the rate is slowest in a specific pH range and increases in both acidic and alkaline conditions. nih.govmdpi.com For penicillin, degradation is much faster under acidic (pH 4) and alkaline (pH 10) conditions than under neutral (pH 7) conditions. mdpi.com The log k-pH profile for aminopenicillins shows inflection points that correspond to the pKa values of the molecule, with the zwitterionic form often being the most stable. nih.gov Ampicillin, for example, is particularly unstable in acidic environments (pH 1-3) and is also not very stable at a pH greater than 7. actamedicamarisiensis.rosigmaaldrich.com In alkaline solutions (e.g., pH 12), degradation is accelerated, providing a model for studying the potential breakdown pathways that might occur more slowly at a more neutral pH of around 8. researchgate.netnih.gov

Table 1: Influence of pH on Penicillin Degradation Rate Constant (k)

Data illustrates the effect of pH on the degradation rate of penicillin at a constant temperature, showing catalysis in both acidic and alkaline conditions.

| pH | Degradation Rate Constant, k (min⁻¹) | Reference |

|---|---|---|

| 4 | 0.1603 | mdpi.com |

| 7 | 0.0039 | mdpi.com |

| 10 | 0.0485 | mdpi.com |

Apalcillin (sodium) and related compounds like Ampicillin sodium are known to be unstable in aqueous solutions. flinders.edu.auactamedicamarisiensis.ro The choice of solvent or buffer system can significantly impact the degradation rate.

Solutions of Ampicillin sodium (30 mg/mL) have been shown to be more stable in 0.9% sodium chloride (normal saline) than in sterile water for injection. scirp.org After 7 days, samples in normal saline retained about 94% of the initial concentration under refrigerated conditions (CT) and 83% at room temperature (RT). scirp.org In contrast, solutions in sterile water retained only 89% (CT) and 80% (RT) over the same period. scirp.org

The type of buffer used is also critical. Studies on Ampicillin sodium have shown that its stability is influenced by the buffer composition. flinders.edu.ausigmaaldrich.comnih.gov For example, phosphate (B84403) buffers can catalyze the degradation of ampicillin at pH 7, while citrate (B86180) buffers are more suitable at this pH. sigmaaldrich.com Conversely, at pH 5, citrate is not recommended. sigmaaldrich.com Acetate (B1210297) buffers appear to be optimal around pH 6. sigmaaldrich.com The use of a citrate buffer in some ampicillin suspensions has been shown to potentially worsen stability. actamedicamarisiensis.ro The ability of a buffer system to resist pH changes, known as its buffer capacity, is crucial for maintaining the drug's integrity. abraco.org.br

Table 2: Stability of Ampicillin Sodium (30 mg/mL) in Different Intravenous Solutions

Comparison of the remaining percentage of Ampicillin sodium after 7 days of storage at different temperatures in normal saline (NS) and sterile water (SW).

| Solution | Storage Condition | Remaining Concentration after 7 Days | Reference |

|---|---|---|---|

| 0.9% NaCl (NS) | Refrigerated (CT) | ~94% | scirp.org |

| 0.9% NaCl (NS) | Room Temperature (RT) | ~83% | scirp.org |

| Sterile Water (SW) | Refrigerated (CT) | ~89% | scirp.org |

| Sterile Water (SW) | Room Temperature (RT) | ~80% | scirp.org |

Identification and Characterization of Degradation Products

The degradation of Apalcillin results in a variety of products, primarily arising from the cleavage of the β-lactam ring.

The initial and principal step in the degradation of Apalcillin, like other penicillins, is the hydrolysis of the amide bond in the β-lactam ring. researchgate.net This reaction opens the four-membered ring to form the corresponding penicilloic acid. researchgate.net In the case of Apalcillin, this leads to the formation of apalcillin penicilloic acids. asm.org For the closely related Ampicillin, the product is Ampicilloic Acid. flinders.edu.auresearchgate.net

These penicilloic acids can exist as different stereoisomers. flinders.edu.aunih.gov For instance, the degradation of ampicillin in alkaline solution first yields (5R)-penicilloic acid, which can then undergo epimerization at the C-5 position to form the (5S)-isomer. researchgate.netnih.gov High-performance liquid chromatography (HPLC) has been used to identify two isomeric forms of apalcillin penicilloic acid (referred to as metabolites A1 and A2) in urine, which together accounted for approximately 18.1% of the dose excreted within 24 hours. asm.org The formation of these inactive penicilloic acids is a major pathway of degradation. fao.org

Beyond the initial hydrolysis, further reactions can occur, leading to more complex degradation products. Intermolecular reactions between an intact penicillin molecule and the degradation products can lead to the formation of dimers and other polymers. flinders.edu.auresearchgate.net

Another significant degradation product is a diketopiperazine (DKP). flinders.edu.au Specifically for aminopenicillins like Ampicillin, an intramolecular aminolysis can occur where the primary amino group of the side chain attacks the β-lactam carbonyl group. This process, however, is less common than hydrolysis. A more frequently observed pathway involves the cyclization of the side chain of the initially formed penicilloic acid, or cyclization of the dipeptide-like structure of ampicillin itself, to form a piperazine-2,5-dione, a type of DKP. flinders.edu.aufao.org The formation of diketopiperazines is a known degradation pathway for peptides, especially those with a penultimate proline residue, but can also occur in other structures under certain conditions. indiana.edunih.gov

Proposed Mechanisms of Chemical Degradation

The chemical degradation of Apalcillin involves several competing pathways, with the specific mechanism being heavily influenced by pH.

The primary and universal degradation mechanism is the hydrolysis of the β-lactam ring, which is catalyzed by both hydronium ions (acid catalysis) and hydroxide (B78521) ions (base catalysis). researchgate.netnih.gov This irreversible step opens the strained four-membered ring to yield the corresponding penicilloic acid (Ampicilloic Acid for Ampicillin). flinders.edu.au

Once formed, the penicilloic acid is unstable and can undergo further degradation. One pathway involves epimerization at the C-5 position, leading to a mixture of stereoisomers. researchgate.netnih.gov

Another major pathway involves the intramolecular cyclization of the side chain. For aminopenicillins, the amino group on the side chain can attack the carbonyl group of another ampicillin molecule, leading to polymerization. researchgate.net

The formation of a diketopiperazine (piperazine-2,5-dione) is also a key degradation route. flinders.edu.aufao.org This can occur through the intramolecular cyclization involving the α-amino group of the side chain and the carboxyl group, particularly after the thiazolidine (B150603) ring has been opened.

Strategies for Enhancing In Vitro Chemical Stability

The in vitro chemical stability of Apalcillin (sodium), a semi-synthetic penicillin, is a critical factor for its formulation and therapeutic efficacy. Like other β-lactam antibiotics, Apalcillin is susceptible to degradation, primarily through the hydrolysis of the β-lactam ring. nih.gov Strategies to enhance its stability in aqueous solutions focus on controlling factors that influence the rate of this degradation, such as pH, temperature, and the composition of the formulation.

The primary degradation pathway for penicillins in aqueous solution is the opening of the β-lactam ring to form the corresponding penicilloic acid. For Apalcillin, a metabolite designated as A1, which is likely the penicilloic acid derivative, has been identified in human urine. asm.org This metabolite can further convert to an isomeric form, A2, particularly in aqueous solutions at elevated temperatures (e.g., 40°C). asm.org The rate of this degradation is significantly influenced by pH. While specific data for Apalcillin is limited, for penicillins in general, stability is optimal in the slightly acidic to neutral pH range.

Several strategies can be employed to enhance the in vitro stability of Apalcillin (sodium):